molecular formula C7H5ClF2O B11723006 1-Chloro-4,5-difluoro-2-methoxybenzene

1-Chloro-4,5-difluoro-2-methoxybenzene

Katalognummer: B11723006
Molekulargewicht: 178.56 g/mol
InChI-Schlüssel: FEGAFLHLRQQMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4,5-difluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O It is characterized by the presence of a chlorine atom, two fluorine atoms, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-difluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the halogenation of 2-methoxybenzene (anisole) followed by fluorination. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. Subsequent fluorination can be achieved using reagents like hydrogen fluoride (HF) or a fluorinating agent such as sulfur tetrafluoride (SF4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4,5-difluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or halogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 1-methoxy-4,5-difluoro-2-substituted benzenes.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced aromatic rings or dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4,5-difluoro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 1-chloro-4,5-difluoro-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-4,5-difluoro-2-methoxybenzene: Similar structure with a bromine atom instead of chlorine.

    1-Chloro-2,4-difluoro-5-methoxybenzene: Differently substituted positions on the benzene ring.

    1,4-Difluoro-2,5-dimethoxybenzene: Contains two methoxy groups instead of one.

Uniqueness: 1-Chloro-4,5-difluoro-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms, along with the methoxy group, provides a versatile platform for further functionalization and exploration in various research fields.

Eigenschaften

Molekularformel

C7H5ClF2O

Molekulargewicht

178.56 g/mol

IUPAC-Name

1-chloro-4,5-difluoro-2-methoxybenzene

InChI

InChI=1S/C7H5ClF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3

InChI-Schlüssel

FEGAFLHLRQQMEG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.